Xanthoarnol
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Overview
Description
Xanthoarnol is a dihydrofuranocoumarin compound with the molecular formula C14H14O5This compound is characterized by its furanocoumarin backbone, which contributes to its distinct chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthoarnol involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the dihydrofuranocoumarin structure. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Xanthoarnol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives .
Scientific Research Applications
Xanthoarnol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Xanthoarnol involves its interaction with specific molecular targets and pathways. It is known to modulate key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and apoptosis. This compound’s effects are mediated through its ability to bind to specific receptors and enzymes, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Another furanocoumarin with similar structural features but different biological activities.
Bergapten: Known for its phototoxic properties, used in the treatment of skin disorders.
Isopimpinellin: Exhibits various biological activities, including anti-inflammatory effects.
Uniqueness of Xanthoarnol
This compound stands out due to its unique combination of chemical properties and biological activities. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
849144-95-2 |
---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H14O5/c1-14(2,17)13-12(16)8-5-7-3-4-11(15)18-9(7)6-10(8)19-13/h3-6,12-13,16-17H,1-2H3/t12-,13-/m0/s1 |
InChI Key |
AIQSGHBQRRSBCN-STQMWFEESA-N |
Isomeric SMILES |
CC(C)([C@@H]1[C@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O |
Origin of Product |
United States |
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